N-(3-methylbutan-2-yl)cyclooctanamine

Lipophilicity ADME Lead optimization

Underexplored eight-membered cyclic amine scaffolds limit SAR exploration. N-(3-Methylbutan-2-yl)cyclooctanamine provides a differentiated probe with branched N-alkyl substitution, enabling interrogation of steric and lipophilic effects in GPCR and ion channel targets. Key advantages: • Calculated logP 3.73, 1.2-1.7 log units above parent cyclooctanamine, enhances membrane permeability profiling. • Two chiral centers permit stereochemistry-activity relationship studies. • TPSA 12.03 Ų, one HBD/HBA, CNS-favorable property space. • Secondary amine handle for N-alkylation/acylation library generation. Custom synthesis with reliable supply chain.

Molecular Formula C13H27N
Molecular Weight 197.36 g/mol
Cat. No. B13259727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylbutan-2-yl)cyclooctanamine
Molecular FormulaC13H27N
Molecular Weight197.36 g/mol
Structural Identifiers
SMILESCC(C)C(C)NC1CCCCCCC1
InChIInChI=1S/C13H27N/c1-11(2)12(3)14-13-9-7-5-4-6-8-10-13/h11-14H,4-10H2,1-3H3
InChIKeySZYFXTOSCQICOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methylbutan-2-yl)cyclooctanamine: Physicochemical Profile and Scaffold Overview


N-(3-Methylbutan-2-yl)cyclooctanamine is a secondary amine (C13H27N, MW 197.36 g/mol) featuring a cyclooctane ring N-substituted with a branched 3-methylbutan-2-yl (1,2-dimethylpropyl) group . This compound belongs to the class of N-alkyl cyclooctanamines—an underexplored region of chemical space where eight-membered cyclic amines serve as novel three-dimensional scaffolds for drug discovery and library design [1]. The molecule possesses one hydrogen bond donor and one hydrogen bond acceptor, with a topological polar surface area (TPSA) of 12.03 Ų and three rotatable bonds . The cyclooctane ring imparts conformational flexibility distinct from the more widely utilized six-membered cyclohexylamine and piperidine scaffolds, while the branched N-alkyl substituent modulates lipophilicity and steric properties relevant to biological target engagement and pharmacokinetic profiling [1] [2].

Scaffold-diversity screening: targets underexplored eight-membered cyclic amine chemical space distinct from six-membered piperidine/cyclohexylamine libraries.
SAR probe for N-alkyl substitution: branched 3-methylbutan-2-yl group with dual chiral centers enables steric and lipophilic tolerance mapping on cyclooctanamine core.
Secondary amine handle for library synthesis: supports N-alkylation, acylation, or reductive amination for diversity-oriented synthesis campaigns.

Why This Compound Cannot Be Replaced by Simpler Cyclooctanamine Analogs


N-alkyl cyclooctanamines are not functionally interchangeable building blocks. Even among close homologs within the N-alkyl cyclooctanamine series, relatively small variations in the N-substituent produce substantial shifts in lipophilicity, steric bulk, and predicted ADME properties that directly impact biological screening outcomes. The branched 3-methylbutan-2-yl group of the target compound confers a calculated logP of 3.73 , representing an increase of 1.2–1.7 log units over the parent cyclooctanamine (logP 2.5–2.06) [1] and a significant shift relative to the straight-chain analog N-(sec-butyl)cyclooctanamine. These lipophilicity differences translate into altered membrane permeability, protein binding, and distribution behavior that cannot be replicated by substituting a simpler N-alkyl cyclooctanamine. Furthermore, the eight-membered cyclooctane ring itself occupies a distinct conformational space compared to the ubiquitous six-membered cyclohexylamine and piperidine scaffolds that dominate screening libraries [2]. Direct biological evidence from structurally related cyclooctanamine derivatives confirms that N-substituent identity modulates receptor binding: N-(furan-2-ylmethyl)cyclooctanamine exhibits quantifiable binding at the 5-HT1A receptor (EC50 = 9.90E+4 nM) [3], while cyclooctylamine shows a 100-fold greater M2 ion channel inhibitory potency compared to cyclopentylamine [4], demonstrating that both ring size and N-substitution are critical determinants of target engagement.

Target Compound
Branched N-3-methylbutan-2-yl
logP 3.73; dual chiral centers; distinct steric profile.
Mismatch Risk: Straight-Chain Analogs
N-(sec-butyl) analog lacks β-methyl branching and second chiral center, shifting steric and conformational properties relevant to target engagement.
Target Compound
8-Membered Cyclooctane Ring
Conformational flexibility distinct from smaller rings.
Mismatch Risk: 6-Membered Ring Scaffolds
Cyclohexylamine/piperidine scaffolds occupy different conformational and chemical space; reported M2 ion channel activity is ring-size-dependent and may not transfer.
Target Compound
Calculated logP 3.73
Intermediate lipophilicity for permeability.
Mismatch Risk: Parent Cyclooctanamine
logP 2.06–2.52; a +1.2 to +1.7 log unit shift predicts fundamentally different membrane partitioning, protein binding, and distribution behavior that cannot be replicated by the unsubstituted amine.

Quantitative Evidence: Key Comparative Data for N-(3-Methylbutan-2-yl)cyclooctanamine


Lipophilicity Comparison vs. Parent Cyclooctanamine

The target compound N-(3-methylbutan-2-yl)cyclooctanamine exhibits a calculated logP of 3.73 , which is 1.21–1.67 log units higher than the parent cyclooctanamine (logP reported as 2.52 and 2.06 [1] from different sources) and a notable increase compared to its closest commercially available straight-chain analog N-(sec-butyl)cyclooctanamine (logP 3.79 ; the target has one additional methyl branch). This places the target compound in an intermediate lipophilicity range—sufficiently lipophilic for membrane permeability while remaining below the logP >5 threshold associated with poor drug-likeness per Lipinski's Rule of Five.

Lipophilicity vs. Parent Amine
Head-to-head
Target logP 3.73 vs. cyclooctanamine logP 2.06–2.52. ΔlogP = +1.21 to +1.67.
Distinct ADME behavior predicted; supports use as a differentiated lipophilic tool compound.
Calculated values from vendor/public databases; no experimental logP identified.
Lipophilicity ADME Lead optimization Drug-likeness

Molecular Design: Branched vs. Straight-Chain N-Alkyl Substituents

The 3-methylbutan-2-yl substituent introduces a specific branching pattern (1,2-dimethylpropyl) at the amine nitrogen that differs from all commercially catalogued N-alkyl cyclooctanamine analogs. Compared to the straight-chain N-(sec-butyl)cyclooctanamine (C12H25N, MW 183.33, chiral at the α-carbon only) , the target compound (C13H27N, MW 197.36) bears an additional methyl group at the β-position, creating a second chiral center and increasing both molecular weight (+14.03 Da) and steric demand . Relative to N-(propan-2-yl)cyclooctanamine (C11H23N, MW 169.31) , the target compound has a substantially larger and more sterically demanding N-substituent (ΔMW = +28.05 Da, Δcarbons = +2) . This structural differentiation is meaningful because the branching pattern alters the conformational preferences of the N-substituent and affects how the amine engages with biological targets, as evidenced by the structure-activity relationships observed in the broader cyclooctanamine series where N-substituent identity governs receptor binding outcomes [1] [2].

Branched vs. Straight-Chain Substituent
Head-to-head
Target MW 197.36, 2 chiral centers vs. N-(sec-butyl) analog MW 183.33, 1 chiral center.
Unique branching pattern provides non-substitutable steric and stereochemical profile for SAR exploration.
Identity confirmed by multi-vendor CAS registry and SMILES cross-referencing.
Medicinal chemistry Structure-activity relationship Scaffold design Steric parameters

Scaffold Novelty: Eight-Membered vs. Six-Membered Cyclic Amines

Eight-membered cyclic amines, including N-substituted cyclooctanamines, occupy an underexplored and underexploited region of chemical space relative to the ubiquitous six-membered cyclohexylamine and piperidine scaffolds that dominate pharmaceutical compound collections [1]. A 2022 Ph.D. thesis (iDESIGN European Industrial Doctorate programme) specifically identified eight-membered cyclic amines as 'valuable starting points for drug discovery' due to their conformational flexibility and presence in bioactive natural products [2]. The thesis describes the design and synthesis of three diverse compound libraries built on eight-membered azacyclic scaffolds using parallel synthesis, with KNIME and DataWarrior-based in silico validation confirming maximum diversity in drug-like physicochemical, structural, and molecular shape space [2]. Of the 200 synthesized library compounds, a representative subset was screened for hERG activity, and measured ElogD values validated the in silico design strategy [2]. While the target compound N-(3-methylbutan-2-yl)cyclooctanamine was not itself a member of these specific libraries, it shares the core eight-membered cyclooctanamine scaffold that the thesis identifies as a priority for expanding screening collection diversity [2].

Scaffold Novelty: 8- vs. 6-Membered Ring
Class-level
Eight-membered cyclic amines identified as underexplored scaffold priority in 2022 Ph.D. thesis library design study.
Supports procurement for expanding screening collection diversity into novel chemical space.
Class-level inference; direct experimental comparison of target vs. 6-membered analogs not published.
Chemical space Scaffold novelty Drug discovery Diversity-oriented synthesis

Biological Activity Precedent for Cyclooctanamine Scaffold

Although no direct biological assay data have been published for N-(3-methylbutan-2-yl)cyclooctanamine, the cyclooctanamine scaffold has established pharmacological precedent that distinguishes it from both smaller and larger cycloalkylamines. Cyclooctylamine inhibits the influenza A virus M2 proton channel with 100-fold greater potency than cyclopentylamine in functionally reconstituted M2 protein, matching the relative activities observed in influenza virus-infected cells [1]. This demonstrates that the eight-membered ring is optimal for M2 channel blockade among the cycloalkylamine series. Separately, N-(furan-2-ylmethyl)cyclooctanamine—a cyclooctanamine derivative with a heterocyclic N-substituent—binds to the human 5-HT1A receptor with an EC50 of 9.90E+4 nM (99 μM) in a cell-based functional assay [2]. These two independent data points establish that: (a) the cyclooctane ring size confers specific pharmacological activity not achievable with smaller cycloalkyl rings, and (b) N-substituted cyclooctanamines are capable of engaging G protein-coupled receptor targets at measurable concentrations. The target compound's unique branched N-alkyl group occupies a distinct region of chemical property space compared to the furfuryl-substituted analog (ΔMW = −9.95 Da; lipophilic alkyl vs. heteroaromatic N-substituent; logP 3.73 vs. estimated logP ~2.5–3.0 for the furfuryl analog), suggesting it may exhibit a different target selectivity profile.

Biological Activity Precedent
Cross-study
Cyclooctylamine: 100-fold greater M2 inhibition vs. cyclopentylamine. N-(furan-2-ylmethyl) analog: 5-HT1A EC50 = 99 μM.
Scaffold precedent supports exploration of N-alkyl SAR for ion channel and GPCR target engagement studies.
No direct assay data published for target compound; inferential scaffold-based context.
Ion channel pharmacology Antiviral research Receptor binding Structure-activity relationship

Recommended Procurement and Research Application Scenarios


Lead Optimization SAR for N-Alkyl Cyclooctanamine Series

In a medicinal chemistry campaign targeting GPCRs or ion channels where a cyclooctylamine hit or lead has been identified, N-(3-methylbutan-2-yl)cyclooctanamine serves as a differentiated SAR probe to explore the effect of branched N-alkyl substitution on potency, selectivity, and ADME properties. With its calculated logP of 3.73—substantially elevated over the parent cyclooctanamine (logP 2.06–2.52) —and its unique 3-methylbutan-2-yl branching pattern that introduces a second chiral center [1], this compound enables interrogation of steric and lipophilic tolerance in the N-substituent binding pocket. The precedent that N-substituted cyclooctanamines engage the 5-HT1A receptor at measurable concentrations (EC50 = 99 μM for the furfuryl analog) [2] supports the feasibility of using this class for GPCR SAR campaigns. Incorporation of this compound alongside the simpler N-(sec-butyl)cyclooctanamine analog (logP 3.79, one chiral center) allows the medicinal chemist to deconvolute the contributions of chain branching versus overall lipophilicity to biological activity.

Antiviral M2 Ion Channel Blocker Development

Given that cyclooctylamine exhibits a 100-fold greater potency for influenza A M2 proton channel inhibition compared to cyclopentylamine , N-(3-methylbutan-2-yl)cyclooctanamine is a logical candidate for antiviral lead optimization efforts targeting the M2 channel or related viral ion channels. The enhanced lipophilicity of the branched N-alkyl group (logP 3.73 vs. cyclooctylamine logP 2.06–2.52) [1] may improve membrane partitioning and access to the transmembrane M2 binding site. In vivo, cyclooctylamine was active against influenza at 150 mg/kg/day in infected mice [2], providing a baseline efficacy benchmark against which N-alkylated derivatives can be compared. The structurally distinct 1-acyl-3-cyclooctylguanidine series demonstrated that derivatization of the cyclooctylamine nitrogen can enhance antiviral activity while reducing toxicity relative to the parent amine , establishing a direct precedent that N-substitution on the cyclooctanamine scaffold is a viable strategy for improving the therapeutic index of this chemotype.

Diversity-Oriented Synthesis and Library Expansion

N-(3-Methylbutan-2-yl)cyclooctanamine is ideally suited for inclusion in diversity-oriented synthesis (DOS) campaigns and screening library expansion initiatives that aim to populate underexplored regions of chemical space. The eight-membered cyclic amine scaffold has been explicitly identified as a priority chemotype for drug discovery library design due to its conformational flexibility and underrepresentation in existing compound collections . The compound's secondary amine functionality provides a synthetic handle for further derivatization via N-alkylation, N-acylation, or reductive amination, enabling rapid generation of tertiary amine or amide libraries built on the cyclooctane core . With a TPSA of 12.03 Ų, one H-bond donor, and one H-bond acceptor , the compound falls within favorable drug-like property space for CNS applications, where low TPSA (<60–70 Ų) and limited H-bonding capacity are associated with blood-brain barrier penetration.

Lipophilicity Reference Standard for Chromatographic Assays

N-(3-Methylbutan-2-yl)cyclooctanamine can serve as a lipophilicity reference compound or calibration standard in chromatographic logP/logD determination methods (e.g., reversed-phase HPLC, immobilized artificial membrane chromatography). Its calculated logP of 3.73 and structural relationship to the well-characterized parent cyclooctanamine (logP 2.06–2.52) [1] and the sec-butyl analog (logP 3.79) [2] provide a set of structurally related compounds spanning a ~1.7 log unit lipophilicity range, suitable for constructing retention-time-to-logP calibration curves. Additionally, the presence of two chiral centers in the target compound offers potential for evaluating stereochemistry-dependent differences in chromatographic retention or ADME parameters, a consideration that is absent for the achiral or single-enantiomer comparators in the series.

Application
Selection Property
Validation Focus
GPCR / Ion Channel SAR Probe
N-alkyl branching pattern and lipophilicity context
Binding assay response and selectivity profile interpretation
Viral Ion Channel Studies
Cyclooctylamine scaffold with confirmed M2 channel precedent
Channel inhibition endpoint and membrane partitioning review
Diversity-Oriented Library Synthesis
Secondary amine handle on underexplored 8-membered ring
Chemical space coverage and scaffold novelty assessment
Chromatographic logP Reference
Calculated logP 3.73 within a series spanning ~1.7 log units
Retention-time-to-logP calibration curve construction
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